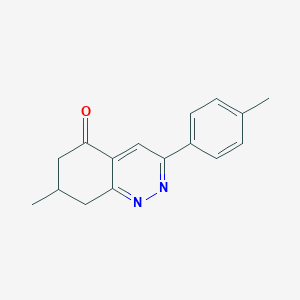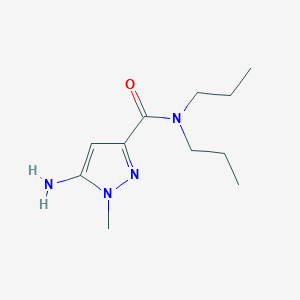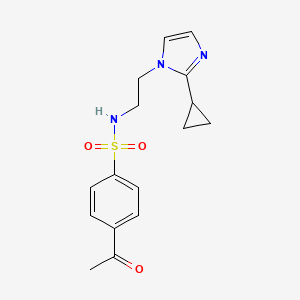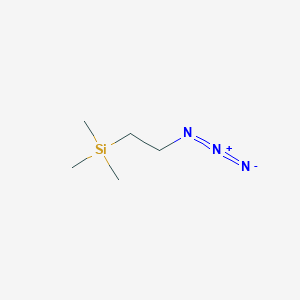
4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H12ClN3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
作用機序
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
Imidazole compounds are generally known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride typically involves the cyclization of amido-nitriles. One common method involves the reaction of 5-methylimidazole with aniline in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include refluxing in ethanol and dimethylformamide (DMF) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through recrystallization and other purification techniques .
化学反応の分析
Types of Reactions
4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学的研究の応用
4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Similar in structure but with a benzimidazole ring instead of a methylimidazole ring.
N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride: Contains a dihydroimidazole ring, differing in the degree of saturation.
Uniqueness
4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
特性
IUPAC Name |
4-(5-methyl-1H-imidazol-2-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVWWNNGKGLRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)
![2-(benzylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)

![1-{5-methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2935061.png)
![N-Cyclohexyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2935062.png)
![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)



![N-cyclopentyl-2-{[4-(2-methylprop-2-en-1-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2935071.png)
![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)
![2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2935073.png)
